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Compound of Interest

Compound Name: Bis-PEG11-acid

Cat. No.: B8025110 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bis-PEG11-acid is a homobifunctional crosslinker that has emerged as a valuable tool in

bioconjugation, drug delivery, and diagnostics. Its structure, characterized by a hydrophilic 11-

unit polyethylene glycol (PEG) spacer flanked by two terminal carboxyl groups, provides a

versatile platform for covalently linking molecules. The PEG backbone imparts favorable

properties such as increased water solubility, reduced immunogenicity, and improved

pharmacokinetics to the conjugated molecules. This in-depth technical guide focuses on the

core functionality of Bis-PEG11-acid: the pivotal role of its terminal carboxyl groups in enabling

a wide range of bioconjugation applications.

Physicochemical Properties of Bis-PEG11-acid
A foundational understanding of the physicochemical properties of Bis-PEG11-acid is crucial

for its effective application. While specific experimental data for this particular molecule is not

extensively published, its properties can be reliably inferred from data on similar dicarboxylic

acid PEG linkers.
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Property Value Source/Comment

Molecular Weight 602.67 g/mol BroadPharm, AxisPharm[1][2]

Purity ≥95% to 98% BroadPharm, AxisPharm[1][3]

Appearance White to off-white solid
General knowledge of PEG

compounds

Solubility

Soluble in water and most

organic solvents (e.g., DMSO,

DMF)

General property of PEG

linkers[4]

pKa of Carboxyl Groups ~4-5
Typical range for carboxylic

acids on PEG linkers[3]

The Chemistry of the Carboxyl Group: The Heart of
Reactivity
The two terminal carboxyl groups (-COOH) are the reactive centers of Bis-PEG11-acid,

enabling its function as a linker. The acidity of these groups, with a pKa typically in the range of

4-5, is a key determinant of their reactivity.[3] At a pH above the pKa, the carboxyl group will be

deprotonated to a carboxylate anion (-COO-), which is a nucleophile. However, for most

practical bioconjugation applications, the carboxyl group is activated to create a more reactive

species that is susceptible to nucleophilic attack by primary amines.

Activation of Carboxyl Groups
The most common and efficient method for activating the carboxyl groups of Bis-PEG11-acid
is through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

[5] This two-step process is highly efficient and minimizes side reactions.

Reaction Workflow: Activation and Amine Coupling

Caption: EDC/NHS activation and subsequent amine coupling workflow.

This reaction proceeds in two distinct phases:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://broadpharm.com/product-categories/Amine-Reactive-Linkers/bis-peg-acid
https://axispharm.com/product-category/peg-linkers/bis-peg-acid-linkers/
https://broadpharm.com/product-categories/Amine-Reactive-Linkers/bis-peg-acid
https://axispharm.com/product-category/peg-linkers/bis-peg-acid-linkers/bis-peg-acid/
https://broadpharm.com/product/BP-41702
https://axispharm.com/product-category/peg-linkers/bis-peg-acid-linkers/bis-peg-acid/
https://www.benchchem.com/product/b8025110?utm_src=pdf-body
https://axispharm.com/product-category/peg-linkers/bis-peg-acid-linkers/bis-peg-acid/
https://www.benchchem.com/product/b8025110?utm_src=pdf-body
https://info.gbiosciences.com/blog/2-step-protein-coupling-edc-nhs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8025110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Activation: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea

intermediate.[5] This intermediate is unstable in aqueous solutions. The addition of NHS or

Sulfo-NHS traps this intermediate, converting it into a more stable NHS-ester.[5] This

activation step is most efficient at a slightly acidic pH of 4.5-6.0.[6]

Coupling: The NHS-activated Bis-PEG11-acid readily reacts with primary amines (e.g., the

ε-amino group of lysine residues or the N-terminus of proteins) to form a stable amide bond.

[7] This coupling reaction is most efficient at a neutral to slightly basic pH of 7.2-8.0.[6]

Experimental Protocols
The following are detailed methodologies for key experiments involving the carboxyl groups of

Bis-PEG11-acid. These are representative protocols and may require optimization for specific

applications.

Protocol 1: Two-Step Aqueous EDC/NHS Conjugation of
a Protein to Bis-PEG11-acid
This protocol describes the conjugation of a protein to both carboxyl groups of Bis-PEG11-
acid, which can be used for crosslinking or nanoparticle formation. For conjugation to only one

carboxyl group, the molar ratios should be adjusted accordingly.

Materials:

Bis-PEG11-acid

Protein with primary amine groups

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
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Desalting column

Procedure:

Reagent Preparation:

Equilibrate Bis-PEG11-acid, EDC, and Sulfo-NHS to room temperature before opening.

Prepare a 10 mg/mL stock solution of Bis-PEG11-acid in anhydrous DMSO or DMF.

Immediately before use, prepare 10 mg/mL solutions of EDC and Sulfo-NHS in Activation

Buffer. These reagents are moisture-sensitive and should be used fresh.[8]

Dissolve the protein in Coupling Buffer at a desired concentration (e.g., 1-10 mg/mL).

Activation of Bis-PEG11-acid:

In a microcentrifuge tube, add the desired amount of Bis-PEG11-acid stock solution to an

appropriate volume of Activation Buffer.

Add a 10 to 20-fold molar excess of EDC and Sulfo-NHS to the Bis-PEG11-acid solution.

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Conjugation to Protein:

Immediately add the activated Bis-PEG11-acid solution to the protein solution. A common

starting point is a 10 to 50-fold molar excess of the linker to the protein.[7]

The pH of the reaction mixture should be between 7.2 and 8.0 for optimal coupling. If

necessary, adjust the pH with PBS.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle

mixing.

Quenching the Reaction:

Add the Quenching Buffer to a final concentration of 20-50 mM.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b8025110?utm_src=pdf-body
https://www.benchchem.com/product/b8025110?utm_src=pdf-body
https://axispharm.com/protocol-for-peg-nhs-reagents/
https://www.benchchem.com/product/b8025110?utm_src=pdf-body
https://www.benchchem.com/product/b8025110?utm_src=pdf-body
https://www.benchchem.com/product/b8025110?utm_src=pdf-body
https://www.benchchem.com/product/b8025110?utm_src=pdf-body
https://fnkprddata.blob.core.windows.net/domestic/download/pdf/BRP_65254_22.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8025110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS-esters.

Purification:

Remove excess crosslinker and reaction byproducts by passing the reaction mixture

through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Characterization of the PEGylated Protein
The extent of PEGylation can be assessed using various analytical techniques.

Materials:

PEGylated protein conjugate

Unmodified protein (control)

SDS-PAGE equipment and reagents

HPLC system with a suitable column (e.g., size-exclusion or reverse-phase)

Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

SDS-PAGE Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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